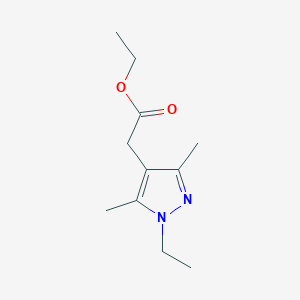

ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-5-13-9(4)10(8(3)12-13)7-11(14)15-6-2/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLMYEHTLIJLJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CC(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the ester group to an alcohol or other reduced forms.

Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate can be contextualized by comparing it to related pyrazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogs

Structural and Functional Analysis

The 4-nitro substituent in 5679-18-5 introduces strong electron-withdrawing effects, which may increase electrophilicity at the pyrazole C-4 position, favoring reactions such as nucleophilic substitution or reduction to amines .

Physicochemical Properties

- Lipophilicity : The target compound’s ethyl ester and alkyl substituents confer moderate lipophilicity (clogP ~2.5 estimated), enhancing membrane permeability relative to carboxylic acid analogs (e.g., 1402446-16-5, clogP ~1.8) .

- Solubility : Salt forms like 1051366-59-6 exhibit improved aqueous solubility due to ionization, whereas esterified derivatives (e.g., 5679-18-5) are more lipid-soluble .

Biological and Synthetic Relevance

- The ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to the active carboxylic acid form (e.g., 32701-75-0) .

- Nitro-substituted analogs (e.g., 5679-18-5) serve as intermediates in synthesizing amines via catalytic hydrogenation, a pathway less relevant to the target compound due to its lack of reducible groups .

Biological Activity

Ethyl 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen atoms at positions 1 and 2. The presence of ethyl and methyl groups enhances its lipophilicity and may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₂ |

| CAS Number | 956934-42-2 |

| Molecular Weight | 170.22 g/mol |

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-3,5-dimethylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to optimize yield and purity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives, including this compound, against various pathogens. The results demonstrated effective inhibition zones and minimum inhibitory concentrations (MICs), suggesting strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.

Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| This compound | 0.22 | 15 |

| Compound A | 0.25 | 16 |

| Compound B | 0.30 | 14 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2).

Case Study: Anticancer Effects

In vitro studies revealed that this compound could reduce cell viability significantly in treated cancer cells compared to control groups. The mechanism appears to involve modulation of cell signaling pathways related to apoptosis and cell cycle regulation.

Table: Anticancer Activity Against Different Cell Lines

| Cell Line | IC₅₀ (μM) | % Inhibition at 10 μM |

|---|---|---|

| MDA-MB-231 | 15 | 70 |

| HepG2 | 12 | 65 |

| A549 (Lung Cancer) | 18 | 60 |

Anti-inflammatory Effects

Preliminary studies also suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in treating inflammatory diseases.

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, leading to alterations in cellular signaling pathways that govern proliferation, apoptosis, and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.